N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound with a molecular formula of C24H22N4O3S . This compound is known for its unique structure, which includes both a hydrazide and a naphthalene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-[(naphthalen-1-yl)amino]acetohydrazide . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with various molecular targets. The compound can chelate metal ions, which can affect enzymatic activities and other biochemical pathways . Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its combination of a hydrazide and naphthalene moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C19H17N3O3/c23-15-9-8-14(18(24)10-15)11-21-22-19(25)12-20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,20,23-24H,12H2,(H,22,25)/b21-11+ |
InChI Key |
XFEJQYGJUFFESY-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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